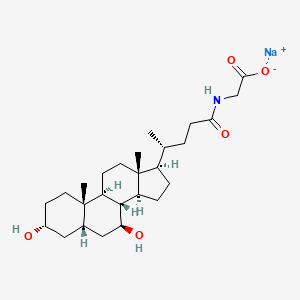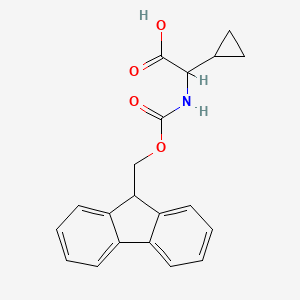
a-(Fmoc-amino)-cyclopropaneacetic acid
描述
a-(Fmoc-amino)-cyclopropaneacetic acid: is a compound that features a cyclopropane ring attached to an acetic acid moiety, with an amino group protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. This compound is particularly valuable in the field of organic chemistry and peptide synthesis, where it serves as a building block for the construction of more complex molecules.
作用机制
Target of Action
Fmoc-protected amino acids are generally used in peptide synthesis, suggesting that their targets could be proteins or enzymes involved in biological processes .
Mode of Action
The compound interacts with its targets through the Fmoc group. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a protective group used in peptide synthesis . It protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions and polymerization . The Fmoc group can be removed under mild basic conditions, allowing the amino acid to participate in peptide bond formation .
Biochemical Pathways
Fmoc-protected amino acids are integral to the process of peptide synthesis, suggesting that they may influence protein synthesis and related biochemical pathways .
Pharmacokinetics
The pharmacokinetics of fmoc-protected amino acids would largely depend on their chemical structure and the environment in which they are used .
Result of Action
The primary result of the action of a-(Fmoc-amino)-cyclopropaneacetic acid is the successful synthesis of peptides . The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide bond is formed, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the Fmoc protection of amines and amino acids has been reported in aqueous media under mild and catalyst-free conditions . The reaction was found to be chemoselective in the presence of ambident nucleophiles . Furthermore, the stability of the Fmoc group can be affected by factors such as pH and temperature .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of a-(Fmoc-amino)-cyclopropaneacetic acid typically involves the following steps:
Fmoc Protection: The amino group of cyclopropaneacetic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM).
Cyclopropane Ring Formation: The cyclopropane ring can be introduced through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane (CH2I2) and a zinc-copper couple.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a resin support, allowing for easy purification and handling.
化学反应分析
Types of Reactions:
Fmoc Deprotection: The Fmoc group can be removed under mild basic conditions using piperidine in dimethylformamide (DMF), yielding the free amino group.
Peptide Bond Formation: The free amino group can undergo peptide bond formation with carboxyl groups of other amino acids using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF.
Peptide Bond Formation: HBTU, DIPEA, and DMF.
Substitution Reactions: Various nucleophiles under appropriate conditions.
Major Products:
Fmoc Deprotection: Free amino group.
Peptide Bond Formation: Peptides and polypeptides.
Substitution Reactions: Substituted derivatives of the compound.
科学研究应用
Chemistry:
Peptide Synthesis: a-(Fmoc-amino)-cyclopropaneacetic acid is used as a building block in the synthesis of peptides and proteins. Its Fmoc-protected amino group allows for sequential addition of amino acids in solid-phase peptide synthesis.
Biology:
Protein Engineering: The compound is used in the design and synthesis of novel proteins with specific functions, aiding in the study of protein structure and function.
Medicine:
Drug Development: It serves as a precursor in the synthesis of peptide-based drugs and therapeutic agents. Its incorporation into peptides can enhance the stability and bioavailability of the resulting drugs.
Industry:
Biomaterials: The compound is used in the development of biomaterials, such as hydrogels and scaffolds, for tissue engineering and regenerative medicine.
相似化合物的比较
Fmoc-protected amino acids: Such as Fmoc-phenylalanine, Fmoc-tryptophan, and Fmoc-lysine.
Cyclopropane-containing amino acids: Such as cyclopropylalanine and cyclopropylglycine.
Uniqueness:
Structural Features: The combination of the Fmoc-protected amino group and the cyclopropane ring makes a-(Fmoc-amino)-cyclopropaneacetic acid unique. The Fmoc group provides ease of handling and protection during synthesis, while the cyclopropane ring imparts rigidity and stability to the resulting peptides.
Versatility: The compound’s ability to participate in various chemical reactions and its applications in multiple fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
属性
IUPAC Name |
2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZBPTXRMNAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-55-5 | |
| Record name | 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


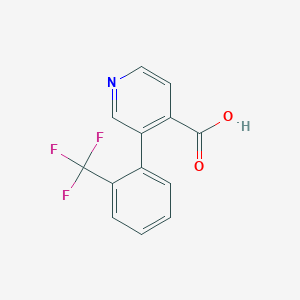
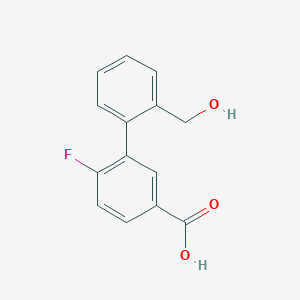
![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)
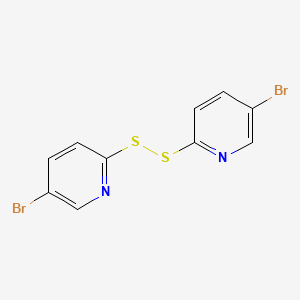
![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)
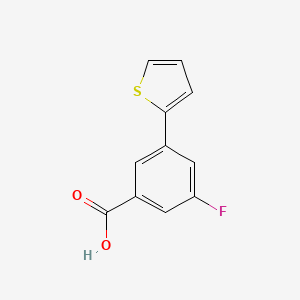
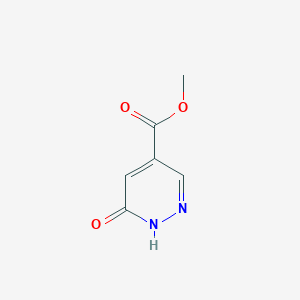
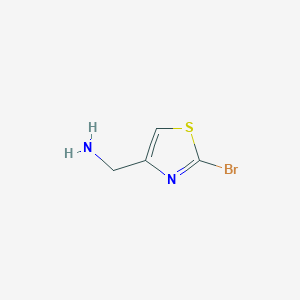

![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)
